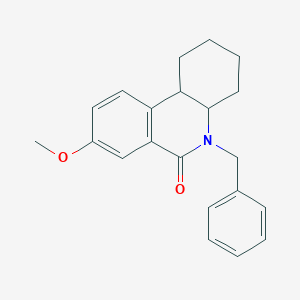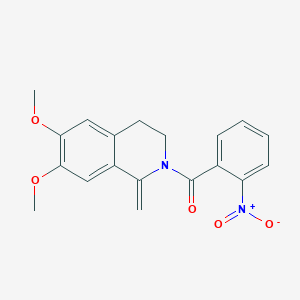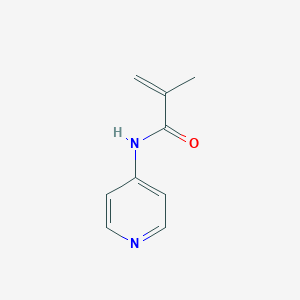![molecular formula C29H32N4O3 B289223 3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289223.png)
3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone, also known as DMQX, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMQX belongs to the family of quinazolinone compounds and is a selective antagonist of the ionotropic glutamate receptor. In
作用機序
3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone acts as a competitive antagonist of the ionotropic glutamate receptor, specifically targeting the AMPA receptor subtype. By binding to the receptor site, 3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone prevents the activation of the receptor by glutamate, which is the primary excitatory neurotransmitter in the brain. This blockade of the receptor leads to a reduction in synaptic transmission and plasticity, which can have a range of physiological and pathological effects.
Biochemical and Physiological Effects:
3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone has been shown to have a range of biochemical and physiological effects. In animal studies, 3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone has been shown to reduce the severity and frequency of seizures in models of epilepsy. 3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone has also been shown to have neuroprotective effects in models of stroke and traumatic brain injury. Additionally, 3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone has been shown to enhance learning and memory in animal models, suggesting that it may have therapeutic potential for cognitive disorders.
実験室実験の利点と制限
One of the main advantages of 3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone is its selectivity for the AMPA receptor subtype, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological conditions. However, one limitation of 3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone is its relatively short half-life, which can make it difficult to maintain a stable concentration in experiments. Additionally, 3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone has been shown to have off-target effects on other receptors, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone. One area of interest is the development of more selective and potent AMPA receptor antagonists, which could have therapeutic potential for a range of neurological and psychiatric disorders. Additionally, further studies are needed to elucidate the mechanisms underlying the neuroprotective and cognitive-enhancing effects of 3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone. Finally, the potential use of 3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone in combination with other drugs or therapies should be explored, as this could enhance its therapeutic efficacy.
合成法
3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone can be synthesized by a multi-step reaction process starting from 2,5-dimethoxyaniline. The first step involves the reaction of 2,5-dimethoxyaniline with 3-methylbenzoyl chloride to form 3-methyl-2,5-dimethoxybenzamide. This intermediate is then reacted with 3-methylphenylpiperazine in the presence of potassium carbonate to yield the corresponding piperazine derivative. Finally, the quinazolinone ring is formed by reacting the piperazine derivative with 2-chlorobenzoyl isocyanate in the presence of triethylamine.
科学的研究の応用
3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone has been extensively studied for its potential applications in scientific research. It is a selective antagonist of the ionotropic glutamate receptor, which plays a crucial role in synaptic transmission and plasticity. 3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone has been used to study the role of glutamate receptors in various physiological and pathological conditions, including epilepsy, stroke, and neurodegenerative diseases. 3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone has also been used to investigate the mechanisms underlying learning and memory, as well as the development of novel therapeutics for psychiatric disorders.
特性
分子式 |
C29H32N4O3 |
|---|---|
分子量 |
484.6 g/mol |
IUPAC名 |
3-(2,5-dimethoxyphenyl)-2-[[3-methyl-4-(3-methylphenyl)piperazin-1-yl]methyl]quinazolin-4-one |
InChI |
InChI=1S/C29H32N4O3/c1-20-8-7-9-22(16-20)32-15-14-31(18-21(32)2)19-28-30-25-11-6-5-10-24(25)29(34)33(28)26-17-23(35-3)12-13-27(26)36-4/h5-13,16-17,21H,14-15,18-19H2,1-4H3 |
InChIキー |
NYKDCWFFCKZWMX-UHFFFAOYSA-N |
SMILES |
CC1CN(CCN1C2=CC=CC(=C2)C)CC3=NC4=CC=CC=C4C(=O)N3C5=C(C=CC(=C5)OC)OC |
正規SMILES |
CC1CN(CCN1C2=CC=CC(=C2)C)CC3=NC4=CC=CC=C4C(=O)N3C5=C(C=CC(=C5)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-benzyl-6-(2-hydroxyethyl)-2-phenyl-5,6,7,7a-tetrahydro[1,3]oxazolo[4,5-c]pyridin-4(3aH)-one](/img/structure/B289152.png)
![6-methyl-7,8,9,10-tetrahydrobenzo[i]phenanthridin-5(6H)-one](/img/structure/B289154.png)
![5-benzyl-5,5a,6,7,11b,11c-hexahydrobenzo[f]furo[3,2-c]quinolin-4(3aH)-one](/img/structure/B289156.png)




![ethyl 5-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B289165.png)
![ethyl 5-[2-hydroxy-3-(4-methyl-1-piperazinyl)propoxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B289166.png)
![3-(4-bromophenyl)-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinoline-1-carbonitrile](/img/structure/B289167.png)